molecular formula C22H28O4 B12296259 17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12296259
M. Wt: 356.5 g/mol
InChI Key: ZPKPMZGRZVNGSU-UHFFFAOYSA-N
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Description

17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one is a complex organic compound belonging to the class of steroids. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene backbone. It is often studied for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one typically involves multi-step organic reactions. One common approach is the modification of steroid precursors through hydroxylation and acetylation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment and stringent quality control measures. The process often includes the isolation and purification of intermediates, followed by final product synthesis under optimized conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one has a wide range of scientific research applications:

    Chemistry: Studied for its unique structural properties and reactivity.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory and hormonal effects.

    Industry: Utilized in the synthesis of other complex organic compounds and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A corticosteroid with similar structural features but different functional groups.

    Hydrocortisone: Another corticosteroid with comparable biological activities.

    Dexamethasone: Known for its potent anti-inflammatory effects.

Uniqueness

17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one is unique due to its specific hydroxyl and acetyl groups, which confer distinct chemical and biological properties. Its structural complexity and reactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-9,11,13,16-18,23,26H,4-5,10,12H2,1-3H3

InChI Key

ZPKPMZGRZVNGSU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C=CC2(C1(C(=O)CO)O)C)C

Origin of Product

United States

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